beta-L-mannofuranose
Description
Nomenclature and Stereoisomeric Context of Beta-L-Mannofuranose
The nomenclature of this compound precisely conveys its chemical structure and stereochemical arrangement. It is identified as an L-mannofuranose featuring a beta configuration at the anomeric carbon (C1). nih.gov Mannose itself is classified as an aldohexose, indicating a six-carbon sugar with an aldehyde functional group in its open-chain form. ontosight.aiwikipedia.orgoup.com Monosaccharides can adopt various cyclic forms, including five-membered furanose rings and six-membered pyranose rings, which arise from the intramolecular reaction between the carbonyl group and a hydroxyl group. fiveable.mesolubilityofthings.comcreative-biolabs.com The term "furanose" in its name denotes the five-membered ring structure, drawing a parallel to the heterocyclic compound furan. fiveable.meoup.com
Stereoisomers are compounds sharing the same molecular formula and atom connectivity but differing in their spatial arrangement. Mannose exhibits several stereoisomers, encompassing both D and L forms. Within each of these forms, it can exist as different anomers (alpha and beta) in both furanose and pyranose ring configurations. wikipedia.orgcreative-biolabs.com this compound specifically represents the L-stereoisomer with the furanose ring and the hydroxyl group at the anomeric carbon positioned in the beta orientation. nih.gov The beta configuration at the anomeric center implies that the hydroxyl group on C1 is situated on the same side of the ring as the C5 carbon when depicted in the standard Haworth projection. pearson.com
Significance of Furanose Ring Systems in Monosaccharide Research
Furanose ring systems, although sometimes less abundant in the equilibrium mixture of certain common hexoses compared to their pyranose counterparts, are critically important in a variety of biological molecules and processes. wikipedia.orgoup.com For example, ribose and deoxyribose, the sugar constituents of RNA and DNA, respectively, exist in the furanose form. fiveable.menih.gov The five-membered ring structure of furanoses confers different conformational flexibility compared to the more rigid six-membered pyranose rings. nih.gov This inherent flexibility influences their interactions with proteins and other biological macromolecules. creative-biolabs.comnih.gov
Research into furanose ring systems is vital for unraveling the structure and function of complex carbohydrates, including glycoproteins, glycolipids, and polysaccharides, where furanose units are occasionally found. ontosight.aiontosight.ai The synthesis and investigation of furanose derivatives, such as protected forms utilized in chemical synthesis, are fundamental for constructing complex glycoconjugates and exploring their biological roles. ontosight.aiontosight.aichemimpex.com The presence and specific configuration of furanose residues within glycans can significantly impact molecular recognition events, cellular signaling pathways, and immune responses. ontosight.aiontosight.aichemimpex.com
Overview of Research Trajectories for this compound
Research concerning this compound spans a broad spectrum of disciplines, from fundamental carbohydrate chemistry to potential applications in the medical and biotechnological fields. Studies are primarily focused on its synthesis, characterization, and integration into more complex structures. ontosight.aiontosight.ai
One significant research trajectory involves the synthesis of this compound and its various derivatives. This includes the development of efficient chemical and enzymatic methodologies to selectively obtain this specific isomer, a process that can be challenging due to the dynamic equilibrium (mutarotation) between different ring forms and anomers in solution. researchgate.netresearchgate.net Protected forms of mannofuranose, such as di-O-isopropylidene derivatives, frequently serve as key intermediates in the synthesis of complex carbohydrates and glycoconjugates. ontosight.aichemimpex.comnih.gov
Another avenue of research explores the biological roles and potential applications of structures containing mannofuranose. While D-mannose has been more extensively studied for its involvement in glycosylation and metabolism, the presence and function of L-mannofuranose in biological systems are also subjects of ongoing investigation. wikipedia.orgnih.gov Research indicates that mannose metabolites, including those in the mannofuranose form, can be influenced by dietary factors and may play roles in metabolic processes. mdpi.com
Furthermore, the distinctive structural characteristics of this compound and its derivatives make them compounds of interest in the design of novel therapeutic agents, vaccines, and drug delivery systems. ontosight.aiontosight.aiontosight.ainih.gov A key aspect of this research involves understanding how these furanose structures interact with biological targets, such as proteins and enzymes. chemimpex.com
Detailed research findings related to this compound often involve sophisticated analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and assess its purity, alongside studies investigating its reactivity and participation in glycosylation reactions. researchgate.net Research may also incorporate computational studies to gain insights into its conformational preferences and interactions at the molecular level. nih.gov
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | nih.govnih.govchemsrc.comncats.io |
| Molecular Weight | 180.16 g/mol | nih.govnih.govchemsrc.comncats.ionih.gov |
| PubChem CID | 53664880 | nih.govlmdb.ca |
| CAS Number | 37738-80-0 | nih.govchemsrc.com |
| Stereochemistry | Absolute | nih.govncats.ioncats.iofda.gov |
| Defined Stereocenters | 5/5 | nih.govncats.ioncats.iofda.gov |
| XLogP3 | -2.6 | nih.govnih.gov |
| Monoisotopic Mass | 180.06338810 Da | nih.govnih.gov |
Structure
3D Structure
Properties
CAS No. |
37738-80-0 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m0/s1 |
InChI Key |
AVVWPBAENSWJCB-QYESYBIKSA-N |
SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Beta L Mannofuranose
Chemical Synthesis Routes to Beta-L-Mannofuranose and its Analogs
The intricate architecture of this compound and its derivatives has spurred the development of diverse and innovative synthetic strategies. These methodologies, ranging from conventional organic reactions to more modern techniques, provide access to these valuable compounds for further study and application. The following sections detail specific chemical synthesis routes that have been successfully employed to construct the mannofuranose scaffold and its analogs.
A notable approach in carbohydrate chemistry involves the reaction of D-mannose with chloral (B1216628) to form 1,2-O-(R)-trichloroethylidene-beta-D-mannofuranose, also known as mannochloralose. This derivative serves as a versatile intermediate for the synthesis of various orthoesters. The reaction of mannochloralose with potassium tert-butoxide can be controlled to yield different tricyclic orthoester products.
When three molar equivalents of potassium tert-butoxide are used, the thermodynamically stable 1,2,5-O-orthodichloroacetyl-beta-D-mannofuranose is formed as the sole product. Conversely, using a smaller amount of the reagent (1.5 molar equivalents) leads to a kinetically controlled reaction, yielding 1,2,3-O-orthodichloroacetyl-beta-D-mannofuranose as the primary product. These novel mannofuranosidic orthoesters are valuable as protecting groups and as building blocks for the synthesis of new mannofuranosidic units.
| Reagent Molar Equivalent | Predominant Product | Product Type |
| 3 | 1,2,5-O-orthodichloroacetyl-beta-D-mannofuranose | Thermodynamic |
| 1.5 | 1,2,3-O-orthodichloroacetyl-beta-D-mannofuranose | Kinetic |
This table summarizes the controlled synthesis of orthoesters from mannochloralose.
Radical cyclization presents a powerful method for the synthesis of carbocyclic sugar analogs, where the ring oxygen is replaced by a methylene (B1212753) group. A key strategy for the synthesis of carbaaldohexofuranoses, including carba-beta-D-mannofuranose, employs a 5-exo-trig radical cyclization of C-2 substituted 2,3-unsaturated 7-bromoheptono-1,4-lactones. acs.org This approach allows for the stereoselective formation of two new stereogenic centers during the cyclization step.
The resulting cyclopentane (B165970) derivatives, which are bicyclic lactones, can then be reduced to the corresponding alcohols to afford the target carbaaldohexofuranoses. This methodology has been successfully applied to the synthesis of carba-β-D-mannofuranose, carba-α-L-glucofuranose, and 5-amino-5-deoxycarba-α-L-glucofuranose. acs.org The stereoselectivity of the radical cyclization is a critical factor in determining the final configuration of the carbocyclic sugar analog.
| Precursor Type | Key Reaction | Product Class | Specific Example |
| 2,3-Unsaturated 7-bromoheptono-1,4-lactone | 5-exo-trig radical cyclization | Carbaaldohexofuranose | Carba-beta-D-mannofuranose |
This table outlines the radical cyclization approach to carba-beta-D-mannofuranose.
The synthesis of sugar analogs containing nitrogen within the ring system is of significant interest due to their potential biological activities. A bicyclic analog of β-D-mannopyranose, where both the ring and glycosidic oxygens are replaced by nitrogen atoms, has been prepared from a D-mannofuranose derivative. The synthesis proceeds in a single step from 5-O-mesyl-D-mannofuranose. The proposed mechanism for this transformation involves a double displacement and the formation of an epoxide intermediate. This efficient synthesis provides a direct route to complex diazasugar structures from readily available mannofuranose precursors.
| Starting Material | Key Transformation | Product |
| 5-O-mesyl-D-mannofuranose | Double displacement and epoxide formation | Bicyclic diazasugar analog of β-D-mannopyranose |
This table details the synthesis of a bicyclic diazasugar analog from a mannofuranose intermediate.
Regioselective modification of the anomeric position of carbohydrates is a fundamental transformation in glycosylation chemistry. Anomeric O-alkylation provides a method for the formation of glycosidic bonds. In the context of mannofuranose, this can be achieved through various techniques. One approach involves the regioselective 1-O-deacetylation of peracetylated carbohydrates, which can be accomplished using ammonium (B1175870) acetate (B1210297) in DMF. This method yields O-acetylpyranosides with a free hydroxyl group at the anomeric position, which can then be further functionalized.
Another strategy is the cesium carbonate-mediated anomeric O-alkylation of a partially protected D-mannose derivative with a suitable electrophile. This method has been utilized in the synthesis of oligosaccharides, demonstrating its utility in constructing complex carbohydrate structures. The regioselectivity of these reactions is crucial for controlling the outcome of the glycosylation and obtaining the desired anomer.
| Method | Reagents | Outcome |
| Regioselective deacetylation | Ammonium acetate/DMF | Free anomeric hydroxyl for further functionalization |
| Anomeric O-alkylation | Cesium carbonate/Electrophile | Formation of a specific glycosidic linkage |
This table compares two methods for the regioselective functionalization of the anomeric position of mannose.
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions and improving yields. This technique has been successfully applied to the synthesis of anhydrosugars from mannose derivatives. The microwave-assisted heating of methyl-α-D-mannofuranoside (MαMF) in dry sulfolane (B150427) without a catalyst leads to the selective formation of 1,6-anhydro-β-D-mannofuranose (AMF) in high yield. acs.org
Specifically, the reaction of MαMF in dry sulfolane at 220°C for 3 minutes results in a product ratio of 97:3 in favor of AMF over its pyranose counterpart, 1,6-anhydro-β-D-mannopyranose (AMP). acs.org This method provides a rapid and efficient route to 1,6-anhydro-β-D-mannofuranose, a valuable synthetic intermediate.
| Starting Material | Reaction Conditions | Major Product | Product Ratio (AMF:AMP) |
| Methyl-α-D-mannofuranoside (MαMF) | Microwave, Dry Sulfolane, 220°C, 3 min | 1,6-anhydro-β-D-mannofuranose (AMF) | 97:3 |
This table summarizes the microwave-assisted synthesis of 1,6-anhydro-β-D-mannofuranose.
Chemo-Enzymatic Synthesis and Biocatalytic Modifications
Chemo-enzymatic methods, which combine the strengths of chemical synthesis and biocatalysis, offer powerful tools for the preparation and modification of complex carbohydrates like this compound. Enzymes, with their inherent high selectivity, can overcome many of the challenges associated with traditional chemical methods, such as the need for extensive protecting group manipulations.
The regioselective acylation of carbohydrates is a critical step in the synthesis of many biologically important molecules. Lipases are a class of enzymes that have been extensively used for this purpose due to their ability to catalyze acylation reactions with high regioselectivity in non-aqueous solvents. acs.orgnih.govnih.gov While specific studies on the enzyme-mediated monoacylation of hydroxymethyl this compound derivatives are not extensively documented, the principles derived from studies on other furanosides can be applied.
The primary hydroxyl group in the hydroxymethyl substituent of a mannofuranose derivative is generally the most reactive towards lipase-catalyzed acylation due to lower steric hindrance compared to the secondary hydroxyl groups on the furanose ring. nih.gov This preference allows for the selective introduction of an acyl group at this position.
Table 1: Key Factors in Enzyme-Mediated Monoacylation
| Factor | Description |
| Enzyme | Lipases, such as those from Candida antarctica (e.g., Novozym 435), are commonly used for their broad substrate specificity and high stability in organic solvents. acs.orgnih.gov |
| Acyl Donor | Activated acyl donors like vinyl esters or acid anhydrides are often employed to drive the reaction towards acylation. nih.gov |
| Solvent | Non-polar organic solvents are typically used to minimize enzyme denaturation and suppress water-dependent side reactions. nih.gov |
| Regioselectivity | The enzyme's active site stereochemistry directs the acylation to a specific hydroxyl group, often the least sterically hindered one. nih.gov |
The general reaction for the lipase-catalyzed monoacylation of a hydroxymethyl furanoside can be represented as follows:
Hydroxymethyl furanoside + Acyl Donor --(Lipase)--> Acylated furanoside + By-product
This enzymatic approach provides a green and efficient alternative to chemical methods for the preparation of selectively acylated mannofuranose derivatives, which can serve as versatile intermediates in further synthetic transformations.
The natural abundance of L-sugars is limited, making their production reliant on synthetic methods. nih.gov Biocatalytic and chemo-enzymatic strategies are emerging as powerful tools for the synthesis of rare sugars, including L-mannose and its derivatives. nih.govnih.gov Enzymes such as isomerases, epimerases, and oxidoreductases are key to these pathways. nih.gov
For the production of L-mannofuranose derivatives, a potential enzymatic pathway could start from a more readily available L-sugar or involve the enzymatic conversion of a D-sugar precursor. For instance, enzymes capable of C-2 epimerization could potentially convert L-glucose (L-gulose) into L-mannose. Subsequently, the formation of the furanose ring is a matter of equilibrium in solution, which can be trapped by subsequent derivatization.
A chemo-enzymatic approach could involve the enzymatic synthesis of L-mannose, followed by chemical steps to protect specific hydroxyl groups and favor the formation of the furanose ring structure. researchgate.net Glycosyltransferases, which are enzymes that catalyze the formation of glycosidic bonds, can also be employed in the synthesis of mannofuranoside derivatives, although their application is often dependent on the availability of the corresponding nucleotide-activated sugar donor. nih.govnih.gov
Derivatization and Functionalization Strategies
The derivatization and functionalization of this compound are essential for its use as a building block in the synthesis of more complex molecules. These strategies typically involve the use of protecting groups to selectively mask hydroxyl groups and the formation of glycosidic linkages.
Protecting groups are indispensable in carbohydrate chemistry to ensure regioselectivity during synthetic transformations. mdpi.com For mannofuranose, the protection of its hydroxyl groups is a prerequisite for most derivatization reactions. A common strategy for protecting furanoses is the formation of isopropylidene acetals (ketals).
For example, the reaction of D-mannose with acetone (B3395972) in the presence of a catalyst can yield 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. nih.govdeyerchem.comcdnsciencepub.comglpbio.commedchemexpress.com This di-acetonide protects all but the anomeric hydroxyl group, making it a valuable intermediate for modifications at the anomeric center. A similar strategy could be envisioned for the L-enantiomer, L-mannose, to produce the corresponding 2,3:5,6-di-O-isopropylidene-L-mannofuranose. The synthesis of L-hexose derivatives from D-mannose has been reported, opening a pathway to L-mannose and its protected forms. mdpi.com
Table 2: Common Protecting Groups in Furanose Chemistry
| Protecting Group | Abbreviation | Introduction | Removal |
| Isopropylidene | - | Acetone, acid catalyst | Mild acid hydrolysis |
| Benzyl | Bn | Benzyl halide, base | Hydrogenolysis (e.g., H₂, Pd/C) |
| Acetyl | Ac | Acetic anhydride, base | Mild base (e.g., NaOMe in MeOH) |
| Silyl (B83357) ethers (e.g., TBDMS) | TBDMS | Silyl chloride, base | Fluoride source (e.g., TBAF) |
The choice of protecting group strategy depends on the desired final product and the reaction conditions to be employed in subsequent steps. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable for the synthesis of complex oligosaccharides.
Long-chain derivatives of carbohydrates, such as alkyl glycosides, are of interest for their surfactant properties and biological activities. The synthesis of these derivatives can be achieved through various methods, including chemical glycosylation and enzymatic approaches.
A chemical method for the synthesis of long-chain 2-(dimethylalkylsilyl)ethylsaccharides, including mannosides, has been described. nih.gov This method involves the reaction of a protected sugar with a long-chain silyl ether derivative, followed by deprotection. While this specific method has been applied to mannosides, its direct application to this compound would require the corresponding protected L-mannofuranose starting material.
Enzymatic methods also offer a route to long-chain mannoside derivatives. For example, glycoside hydrolases can be used in reverse hydrolysis or transglycosylation reactions to synthesize alkyl glycosides. plos.orgresearchgate.net In these reactions, an alcohol serves as the acceptor for the transfer of a mannosyl residue from a donor substrate.
The stereoselective formation of glycosidic linkages is a central challenge in carbohydrate synthesis. frontiersin.org The synthesis of β-mannosidic linkages is particularly difficult due to the axial orientation of the substituent at the C-2 position, which disfavors the formation of a 1,2-cis glycosidic bond through neighboring group participation and can lead to steric hindrance. bohrium.comnih.govnih.gov
While much of the research has focused on the synthesis of β-mannopyranosides, the principles are applicable to the furanose form. The outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions. frontiersin.org
Table 3: Factors Influencing Stereoselectivity in Glycosylation
| Factor | Influence on Stereoselectivity |
| Glycosyl Donor | The leaving group and protecting groups on the donor influence its reactivity and the stereochemical outcome. Non-participating protecting groups at C-2 are generally required for the synthesis of 1,2-cis linkages. |
| Glycosyl Acceptor | The reactivity and steric bulk of the acceptor's hydroxyl group can affect the stereoselectivity of the glycosylation. |
| Promoter/Catalyst | The choice of promoter (e.g., Lewis acids) or catalyst can significantly influence the reaction pathway and thus the anomeric ratio of the product. |
| Solvent | The solvent can affect the stability of reaction intermediates, such as oxocarbenium ions, and thereby influence the stereochemical outcome. |
Strategies for the synthesis of β-mannosides often involve the use of specific glycosyl donors that can direct the stereochemistry towards the desired β-anomer. These can include donors with specific protecting groups or leaving groups that favor an SN2-type displacement at the anomeric center. The development of catalytic methods that can override the inherent preference for the α-anomer is an active area of research.
Advanced Structural Elucidation and Conformational Analysis of Beta L Mannofuranose
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two principal techniques for the exhaustive characterization of carbohydrate structures. While MS provides precise information on molecular weight and elemental composition, NMR spectroscopy offers unparalleled insight into the atomic connectivity, stereochemistry, and conformational preferences of the molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of carbohydrates in a solution state. By analyzing various NMR parameters, it is possible to piece together the complete picture of the molecule's constitution, configuration, and conformation.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in beta-L-mannofuranose.
The ¹H NMR spectrum reveals the number of chemically distinct protons, their chemical shifts (δ), signal integrations (proportional to the number of protons), and signal multiplicities (splitting patterns caused by spin-spin coupling). For furanoses, the anomeric proton (H-1) is a key diagnostic signal. In the beta-anomer, where H-1 and H-2 are in a trans relationship, the chemical shift of H-1 is typically found at a higher field (lower ppm value) compared to the corresponding alpha-anomer. nih.gov
The ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The anomeric carbon (C-1) resonates in a distinct region (typically 95-110 ppm), while the other ring carbons appear between 60 and 85 ppm, and the exocyclic C-6 carbon is found around 60-65 ppm. slu.se
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O This data is illustrative and based on typical values for furanosides.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | 4.95 | 103.5 |
| 2 | 4.15 | 78.0 |
| 3 | 4.05 | 75.0 |
| 4 | 4.20 | 82.5 |
| 5 | 3.90 | 71.0 |
| 6a | 3.80 | 63.0 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). For this compound, a COSY spectrum would allow for a sequential "walk" along the carbon backbone, tracing the connectivity from H-1 to H-2, H-2 to H-3, and so on, through the furanose ring and into the exocyclic side chain (H-4 to H-5, H-5 to H-6a/H-6b). unina.it
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the primary method for assigning the ¹³C spectrum based on the previously established ¹H assignments. Each C-H pair in the molecule gives rise to a single cross-peak in the 2D map. nih.govresearchgate.net
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H-1 ↔ H-2 | Confirms adjacency of C-1 and C-2 protons |
| H-2 ↔ H-3 | Confirms adjacency of C-2 and C-3 protons | |
| H-3 ↔ H-4 | Confirms adjacency of C-3 and C-4 protons | |
| H-4 ↔ H-5 | Confirms ring-to-side chain connectivity | |
| H-5 ↔ H-6a/6b | Confirms side chain proton network | |
| HSQC | H-1 ↔ C-1 | Assigns anomeric carbon |
| H-2 ↔ C-2 | Assigns C-2 | |
| ...etc. for all C-H pairs | Complete ¹³C assignment | |
| HMBC | H-1 ↔ C-2, C-4 | Confirms C1-C2 bond and C1-O4-C4 furanose ring linkage |
Spin-spin coupling constants (J-couplings) provide precise geometric information. Vicinal proton-proton coupling constants (³JHH) are particularly important as their magnitude is related to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation. nih.gov
In furanose systems, the five-membered ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as North (N) and South (S) conformers on the pseudorotational cycle. The analysis of the full set of ³JHH values around the ring allows for the determination of the preferred ring pucker and the relative populations of the major conformers in solution. rsc.org For instance, a small ³J₁,₂ value (< 2 Hz) is characteristic of a trans relationship between H-1 and H-2, confirming the beta-anomeric configuration. nih.gov Similarly, the ³J₄,₅ coupling constant provides insight into the rotational preference around the C4-C5 bond of the exocyclic side chain. nih.gov
Table 3: Illustrative ³JHH Coupling Constants and their Conformational Implications for this compound
| Coupling Constant | Hypothetical Value (Hz) | Dihedral Angle (φ) Implication | Structural Information |
|---|---|---|---|
| ³J₁,₂ | ~1.0 | ~100-120° | Confirms trans (beta) anomeric configuration |
| ³J₂,₃ | ~4.5 | ~40-50° | Defines the C2-C3 relationship in the ring pucker |
| ³J₃,₄ | ~7.0 | ~150-160° | Defines the C3-C4 relationship in the ring pucker |
Heteronuclear coupling constants, such as one-bond ¹JCH and longer-range ²⁻³JCH and ²⁻³JCC, also carry stereospecific information that can complement the analysis of homonuclear couplings. cdnsciencepub.com
Relaxation parameters provide information on the dynamics and spatial arrangement of the molecule.
Nuclear Overhauser Enhancement (nOe): The nOe is a through-space effect observed between protons that are physically close to each other (typically < 5 Å), irrespective of their bonding connectivity. nOe experiments (e.g., NOESY or ROESY) are crucial for determining relative stereochemistry and conformation. For this compound, observing an nOe between H-1 and H-4 would provide strong evidence for their spatial proximity, helping to define the ring's pucker. Similarly, nOes between ring protons and side-chain protons can further constrain the three-dimensional model of the molecule. researchgate.net
Table 4: Expected Key nOe Correlations for Conformational Analysis of this compound
| Proton Pair | Expected nOe Intensity | Structural Implication |
|---|---|---|
| H-1 ↔ H-2 | Weak | Consistent with trans arrangement |
| H-1 ↔ H-4 | Medium/Strong | Indicates proximity across the ring, defining ring pucker |
| H-2 ↔ H-3 | Strong | Consistent with cis arrangement |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a highly sensitive technique used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₆H₁₂O₆), high-resolution mass spectrometry would confirm its monoisotopic mass of 180.06339 Da.
When coupled with fragmentation techniques such as Collision-Induced Dissociation (CID), MS can also provide structural information. The molecular ion of the sugar is subjected to energetic collisions, causing it to break apart in predictable ways. wikipedia.org The fragmentation of furanosides typically involves neutral losses of water (H₂O) and formaldehyde (B43269) (CH₂O) from the exocyclic side chain, as well as cross-ring cleavages that are diagnostic of the five-membered ring structure. chemguide.co.uk Analysis of the resulting fragment ions helps to confirm the identity and structure of the carbohydrate. imreblank.ch
Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Da) | Ion Formula | Proposed Origin |
|---|---|---|
| 181.0707 | [C₆H₁₃O₆]⁺ | Protonated molecule [M+H]⁺ |
| 163.0601 | [C₆H₁₁O₅]⁺ | Loss of water [M+H - H₂O]⁺ |
| 145.0495 | [C₆H₉O₄]⁺ | Loss of two water molecules [M+H - 2H₂O]⁺ |
| 120.0417 | [C₅H₈O₃]²⁺ | Cross-ring cleavage (e.g., ⁰,²A type) |
Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS) for Isomeric Differentiation
Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and thermally stable compounds, including derivatized monosaccharides. In the context of furanose isomers, such as the anomers of L-mannofuranose, EI-GC-MS facilitates their differentiation based on distinct fragmentation patterns.
Upon chromatographic separation, the derivatized this compound enters the ion source where it undergoes electron ionization. This high-energy process induces fragmentation of the molecule into a series of characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. While the α and β anomers of a given furanose are structurally very similar, subtle differences in their stereochemistry can lead to variations in the stability of the molecular ion and the relative abundances of certain fragment ions. These differences, though sometimes minor, can be exploited for isomeric differentiation. For instance, the relative intensities of key fragment ions arising from specific bond cleavages around the anomeric center can provide clues to the anomer's identity.
Correlation of Mass Spectral Peak Intensities with Theoretical Heats of Formation
A deeper understanding of the fragmentation patterns observed in EI-MS can be achieved by correlating the intensities of mass spectral peaks with the theoretically calculated heats of formation of the corresponding fragment ions. This approach provides a thermodynamic basis for the observed fragmentation pathways, as more stable fragment ions (with lower heats of formation) are generally expected to be more abundant.
For mannofuranose derivatives, this correlation has been demonstrated to be a valuable tool in distinguishing between anomers. The process involves:
Identification of Key Fragment Ions: Specific fragment ions that show differing abundances between the α and β anomers are identified in the experimental mass spectra.
Computational Modeling: The three-dimensional structures of these fragment ions are computationally modeled.
Calculation of Heats of Formation: Quantum chemical calculations are employed to determine the heats of formation for each modeled fragment ion.
A direct correlation between lower calculated heats of formation and higher experimental peak intensities provides strong evidence for the proposed fragmentation mechanisms and aids in the definitive assignment of the anomeric configuration. This integrated experimental and theoretical approach enhances the confidence in isomeric differentiation by EI-GC-MS.
X-ray Crystallography for Solid-State Structural Determination
A search of the crystallographic literature indicates that a dedicated single-crystal X-ray structure of this compound has not been reported. However, the crystal structures of numerous proteins in complex with mannose and mannose derivatives have been determined. For example, mannose-binding lectins have been crystallized with mannose, revealing the specific interactions and the conformation of the sugar in the bound state. nih.govnih.gov These studies, while not of the isolated sugar, provide invaluable insights into the preferred conformations of the mannofuranose ring when interacting with biological macromolecules. In these bound states, the furanose ring is often observed in a specific pucker, which is influenced by the steric and electronic environment of the binding pocket.
Computational and Theoretical Studies of Molecular Structure and Dynamics
Computational and theoretical methods provide a powerful complement to experimental techniques, offering a dynamic and energetic perspective on the structure of this compound.
Quantum Chemical Calculations for Conformational Energy Landscapes
The furanose ring of this compound is not planar but exists in a continuous series of puckered conformations. These conformations can be described by the concept of pseudorotation, which maps the various envelope (E) and twist (T) forms onto a circular path. Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, are employed to map the potential energy surface of the furanose ring as it traverses this pseudorotational pathway.
These calculations reveal the relative energies of the different conformers and the energy barriers between them. For a given furanoside, the conformational energy landscape is influenced by factors such as the anomeric effect and steric interactions between the substituents on the furanose ring. By calculating the energy for a series of puckered conformations, a detailed energy landscape can be constructed, identifying the global and local energy minima which correspond to the most stable and populated conformations of the molecule in the gas phase.
Table 1: Representative Furanose Ring Conformations and Their Descriptions
| Conformation Type | Description |
| Envelope (E) | Four of the ring atoms are coplanar, and the fifth is out of the plane. |
| Twist (T) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. |
Molecular Dynamics Simulations of Furanose Ring Flexibilities
While quantum chemical calculations provide a static picture of the conformational energy landscape, molecular dynamics (MD) simulations offer a dynamic view of the flexibility of the furanose ring in solution. MD simulations model the movements of atoms over time by solving Newton's equations of motion.
These simulations can reveal the time scales of conformational transitions, such as the interconversion between different puckered states. For furanose-containing molecules, MD simulations have shown that the ring can be highly flexible, rapidly sampling a range of conformations. nih.gov The flexibility is influenced by the solvent environment and interactions with other molecules. For this compound, MD simulations can predict the distribution of puckered states in an aqueous environment, providing a more realistic picture of its conformational behavior in a biological context.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can also be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computed structures and conformations. For example, nuclear magnetic resonance (NMR) chemical shifts and coupling constants are highly sensitive to the local electronic environment and geometry of the molecule.
By performing quantum chemical calculations on different furanose conformers, it is possible to predict their NMR parameters. Comparing these predicted values with experimentally measured NMR data can help to determine the predominant conformations of this compound in solution. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated and compared with experimental spectra to aid in structural elucidation.
Conformational Analysis of the Furanose Ring System
The five-membered furanose ring, a core structural component of this compound, is characterized by a significant degree of internal flexibility, allowing it to adopt a variety of non-planar conformations. nih.gov Unlike the more rigid six-membered pyranose rings which typically exist in a single, stable chair conformation, furanoses are in a constant state of dynamic equilibrium between multiple puckered forms. nih.govuomustansiriyah.edu.iq This conformational flexibility is crucial to its biological roles and chemical reactivity.
The conformation of the furanose ring is not planar; instead, one or two atoms are displaced from the plane formed by the remaining ring atoms to alleviate torsional strain. libretexts.org This phenomenon, known as puckering, is best described by two principal modes: the "envelope" (E) conformation, where four atoms are coplanar and the fifth is out of the plane, and the "twist" (T) conformation, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three ring atoms. ias.ac.in
The continuous interconversion between these envelope and twist forms is described by the concept of pseudorotation. nih.gov This can be visualized as a wheel, where each point on the circumference represents a unique conformation. researchgate.net The conformations are typically grouped into two major domains: North (N-type) and South (S-type). nih.govresearchgate.net These domains are characterized by the phase angle of pseudorotation (P), which describes the exact nature of the pucker. The N-type conformations often correspond to C3'-endo puckers (where the C3 atom is displaced on the same side as the exocyclic C5 atom), while S-type conformations are typically C2'-endo puckers. nih.gov The transition between these states occurs through intermediate envelope and twist conformations along the pseudorotational pathway. ias.ac.in While a two-state (North-South) model is often sufficient, some chemically modified furanoses require a three-state model for accurate description. nih.gov
Table 1: Key Furanose Ring Puckering Descriptors
| Descriptor | Description | Example |
|---|---|---|
| Envelope (E) | Four ring atoms are coplanar, with the fifth atom displaced from this plane. | 3E (C3'-endo) |
| Twist (T) | Three ring atoms are coplanar, with two atoms displaced on opposite sides of the plane. | 3T2 (C3'-endo/C2'-exo) |
| North (N) Conformation | A region on the pseudorotational pathway typically characterized by C3'-endo puckering. | C3'-endo |
| South (S) Conformation | A region on the pseudorotational pathway typically characterized by C2'-endo puckering. | C2'-endo |
This table provides a generalized overview of furanose ring conformations.
The conformational equilibrium of the furanose ring in this compound is profoundly influenced by the stereochemical arrangement of its hydroxyl (-OH) groups. nih.gov The spatial orientation of these substituents gives rise to a complex interplay of steric and electrostatic interactions that can stabilize or destabilize specific puckering modes. nih.gov
Repulsive interactions between adjacent, syn-oriented hydroxyl groups can significantly disfavor certain conformations. nih.gov In this compound, the specific cis and trans arrangements of the hydroxyl groups along the furanose backbone dictate the energetically preferred puckering domains. For instance, conformations that would lead to eclipsing or sterically crowded orientations of the -OH groups are energetically penalized, shifting the conformational equilibrium towards puckers that maximize the distance between these groups. nih.gov The 2'-hydroxyl group, in particular, is a key determinant of conformational preferences and plays a fundamental role in the structure and function of furanose-containing molecules like RNA. nih.gov Its orientation can be influenced by, and participate in, networks of hydrogen bonds, further stabilizing certain helical structures. nih.govnih.gov
The introduction of substituents, including common chemical protecting groups, can dramatically alter the natural conformational preferences of the this compound ring. nih.govnih.gov Bulky substituents can force the furanose ring into unusual conformations that are not significantly populated in the unmodified sugar. nih.gov This is primarily due to steric hindrance, where the molecule adjusts its pucker to minimize unfavorable spatial interactions between the large substituent and other groups on the ring.
Protecting groups, such as acyl, acetal, or silyl (B83357) groups, are frequently used in carbohydrate synthesis. researchgate.net These groups, often larger than the hydroxyl groups they replace, modify the steric and electronic properties of the molecule. This modification can lock the furanose ring into a specific conformation or shift the dynamic equilibrium between the North and South puckering states. nih.gov The strategic use of protecting groups can therefore be a powerful tool to control the conformation of the furanose ring during chemical synthesis. researchgate.net
Metal-Carbohydrate Complexation and Conformational Perturbations
The hydroxyl groups of this compound provide excellent binding sites for metal cations, and this complexation can induce significant changes in the ring's conformation.
The interaction of monosaccharides with s-block cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺) is an area of significant chemical interest. Studies on D-mannuronate (a derivative of mannose) have shown that larger cations like K⁺ and Ba²⁺ can influence the anomeric equilibrium, suggesting a complexation event. rsc.org The formation of calcium ion adducts with mannofuranose has also been noted. rsc.org
For this compound, the presence of cis-oriented hydroxyl groups can create a favorable chelation site for metal ions. rsc.org When a cation binds to two or more hydroxyl groups, it constrains the furanose ring, perturbing the natural pseudorotational equilibrium. This binding can stabilize a specific pucker that might otherwise be a minor component of the conformational mixture in the unbound state. The size of the cation is a critical factor; for instance, larger divalent cations like Ca²⁺, Sr²⁺, and Ba²⁺ have been shown to cause significant perturbations in the anomeric equilibria of similar sugars, whereas smaller or monovalent cations have a lesser effect. rsc.org
When this compound acts as a ligand for a metal center like Platinum(IV), its conformation becomes rigidly defined by the coordination geometry of the metal. Platinum(IV) typically forms octahedral complexes, coordinating with six donor atoms. mdpi.com Research on related systems has shown that carbohydrates can act as tridentate ligands, coordinating to a Pt(IV) center through various combinations of hydroxyl oxygens, ring oxygens, and ether or acetyl oxygens on substituents. nih.govfigshare.com
In a hypothetical complex with this compound, the sugar would likely coordinate in a tridentate fashion via its hydroxyl groups. nih.govnih.gov This chelation would lock the furanose ring into a single, fixed conformation, drastically altering it from its flexible state in solution. The specific conformation adopted would be the one that best satisfies the geometric constraints imposed by the octahedral coordination sphere of the platinum center. Analysis of such complexes reveals that even weak donors, like the oxygen atom of the furanose ring itself, can participate in coordination to the highly electrophilic Pt(IV) atom. nih.gov
Table 2: Expected Features of this compound Coordination to Platinum(IV)
| Feature | Description |
|---|---|
| Coordination Number | Platinum(IV) would be six-coordinate. |
| Geometry | The complex would adopt an octahedral geometry. |
| Ligand Role | This compound would likely act as a neutral, tridentate ligand. |
| Donor Atoms | Coordination would occur primarily through the oxygen atoms of the hydroxyl groups, and potentially the ring oxygen. |
| Conformational Effect | The furanose ring would be locked into a fixed pucker, losing its solution-state flexibility. |
This table is based on the known coordination chemistry of Pt(IV) with other carbohydrate ligands.
Biochemical Roles and Glycobiological Implications of Beta L Mannofuranose
Metabolic Pathway Intermediacy and Regulation
The involvement of beta-L-mannofuranose as a metabolic intermediate is not widely documented and appears to be limited to very specific organisms, primarily certain bacteria capable of adapting existing metabolic machinery.
In the vast majority of organisms, L-mannose is not utilized in core metabolic pathways. nih.gov However, a notable exception exists in mutant strains of the bacterium Aerobacter aerogenes (now classified as Enterobacter aerogenes), which can be adapted to use L-mannose as a sole source of carbon and energy. nih.gov This is not achieved through novel enzymes but by co-opting the existing enzymatic pathway for L-rhamnose degradation. nih.govasm.org The wild-type organism is inhibited by L-mannose, suggesting the mutation is required to overcome a form of toxicity induced by the sugar or its metabolites. nih.gov
The degradation pathway in these mutant bacteria proceeds through three key enzymatic steps that convert L-mannose into intermediates that can enter central metabolism. nih.govgoogle.com
| Enzyme | Function in L-Mannose Degradation |
| L-mannose isomerase | Isomerizes L-mannose to L-fructose. |
| L-fructose kinase | Phosphorylates L-fructose to L-fructose 1-phosphate. |
| L-fructose 1-phosphate aldolase | Cleaves L-fructose 1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-glyceraldehyde. |
This interactive table summarizes the enzymatic steps in the degradation of L-mannose by mutant Aerobacter aerogenes.
There is a significant lack of research identifying or quantifying this compound or L-mannose in metabolic profiling studies of physiological or pathological conditions in humans and other mammals. Metabolomic analyses of diseases such as cancer or cardiovascular disorders have identified fluctuations in numerous metabolites, but L-mannose is not reported as a significant biomarker. elifesciences.orgrsc.org
This contrasts sharply with D-mannose, whose metabolism is closely monitored in various states. For instance, defects in D-mannose metabolism are linked to Congenital Disorders of Glycosylation (CDG), and D-mannose supplementation has been investigated for its therapeutic potential and its effects on cancer cell metabolism. nih.govnih.govresearchgate.net The absence of L-mannose in such studies underscores its limited role in mammalian physiology and pathology.
The industrial production and fermentation of mannose are overwhelmingly focused on D-mannose due to its biological significance and applications in food and medicine. journament.comnih.govnih.gov However, specific biotransformation processes for L-mannose have been described. L-mannose can be produced from L-fructose through the action of L-rhamnose isomerase, an enzyme that can utilize L-mannose as an unnatural substrate due to its structural similarity to L-rhamnose. nih.gov
Microbial utilization of L-mannose is rare but is exemplified by the mutant strains of A. aerogenes that can metabolize it for growth. nih.gov Standard microbial fermentation tests, such as the phenol (B47542) red mannose broth test, are designed to determine if a microbe can ferment D-mannose to produce acid byproducts, and are not typically used for assessing L-mannose fermentation. vumicro.comvumicro.com Recently, an integrated process using a mutant strain of Pichia stipitis was developed to produce bioethanol from spent coffee grounds, which contain significant amounts of mannose; this process was optimized to selectively ferment glucose while leaving the majority of mannose unconsumed for later recovery. researchgate.net
Integration into Complex Carbohydrate Structures
The integration of mannose into complex carbohydrates is a fundamental process in glycobiology. However, the roles of the D- and L-isomers are distinctly different.
While direct evidence for the incorporation of L-mannose into glycoconjugates is not found, its 6-deoxy derivative, L-rhamnose , is a prevalent component of complex polysaccharides in bacteria. biomedres.usbiorxiv.org L-rhamnose is synthesized from glucose-1-phosphate via a conserved four-step enzymatic pathway that produces the activated sugar nucleotide dTDP-L-rhamnose. researchgate.netresearchgate.net This activated form is then used by glycosyltransferases to incorporate L-rhamnose into various structures.
L-rhamnose is a critical constituent of the O-antigen in lipopolysaccharides (LPS) and capsular polysaccharides of many Gram-negative and Gram-positive bacteria. biorxiv.orgnih.govfrontiersin.org These surface polysaccharides are vital for bacterial viability, serving as a structural barrier and mediating interactions with the host's immune system. researchgate.netfrontiersin.org The pathway for L-rhamnose biosynthesis is absent in humans, making it an attractive target for the development of new antimicrobial therapies. biomedres.us
| Bacterial Genus | Glycoconjugate Containing L-Rhamnose | Reference |
| Streptococcus | Capsular Polysaccharides, Cell Wall Polysaccharides | researchgate.netnih.gov |
| Salmonella | O-Antigen of Lipopolysaccharide (LPS) | biorxiv.org |
| Shigella | O-Antigen of Lipopolysaccharide (LPS) | biorxiv.org |
| Mycobacterium | Cell Wall Arabinogalactan-Peptidoglycan Linker | biorxiv.org |
| Pseudomonas | O-Antigen of Lipopolysaccharide (LPS) | biorxiv.org |
This interactive table provides examples of bacteria that incorporate the L-mannose derivative, L-rhamnose, into their surface glycans.
The process of N-linked glycosylation, one of the most important post-translational modifications of proteins, relies exclusively on the D-isomer of mannose. wikipedia.orgwikipedia.org The biosynthesis of N-linked glycans begins in the endoplasmic reticulum with the assembly of a precursor oligosaccharide on a dolichol phosphate lipid carrier. nih.gov This precursor has a conserved core structure of (Man)₅₋₉(GlcNAc)₂, which is composed of D-mannose and N-acetylglucosamine residues. wikipedia.orgcreative-proteomics.com
This entire precursor is then transferred to specific asparagine residues on nascent polypeptide chains. wikipedia.org Following the transfer, the glycan is extensively processed in the endoplasmic reticulum and Golgi apparatus, where various D-mannose residues are trimmed by mannosidases and other sugars are added by glycosyltransferases to generate high-mannose, hybrid, or complex N-glycans. nih.gov There is no scientific evidence to indicate that this compound or any L-isomer of mannose is involved in this fundamental and highly conserved biological pathway.
Structural Component of Bacterial Surface Glycans (e.g., LPSs, CPSs)
The outer surfaces of bacteria are decorated with complex carbohydrate structures, including lipopolysaccharides (LPS) and capsular polysaccharides (CPS), which are critical for bacterial survival, virulence, and interaction with the host immune system. nih.govasm.org These polysaccharides are polymers composed of repeating monosaccharide units, which can vary significantly between different bacterial species and even strains. diva-portal.orgdiva-portal.org
The composition of these glycans typically includes common hexoses like glucose, galactose, and notably, D-mannose. nih.govnih.gov Furthermore, deoxy sugars and L-isomers, such as L-rhamnose (6-deoxy-L-mannose), are known to be important components of the O-antigen portion of LPS in various bacteria, contributing to their antigenic diversity. diva-portal.org
However, direct evidence identifying this compound as a structural component of bacterial LPS or CPS is exceptionally scarce in the current scientific literature. While the enzymatic machinery for producing precursors to L-sugars exists in bacteria, the specific incorporation of L-mannose in its furanose form into these surface glycans is not a commonly reported finding. One of the few instances of a related sugar is found not in bacteria, but in the cell wall of the fungus Acrospermum compressum, which contains a polysaccharide with alpha-L-mannopyranose. nih.gov The general structural analysis of microbial exopolysaccharides continues to be an active area of research, with techniques like NMR spectroscopy being crucial for elucidating the precise composition and linkages of these complex polymers. nih.govnih.govresearchgate.net
Enzymatic Recognition and Interaction Mechanisms
The synthesis and degradation of complex carbohydrates are controlled by highly specific enzymes, namely glycosyltransferases and glycosidases. Their ability to recognize specific sugar substrates, including the correct stereoisomer (D- or L-) and ring form (pyranose or furanose), is fundamental to building functional glycans.
Glycosyltransferases are responsible for synthesizing polysaccharides by transferring a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. nih.gov The substrate specificity of these enzymes is generally stringent. nih.gov While many glycosyltransferases that utilize D-mannose (typically from a GDP-D-mannose donor) are known, some enzymes exhibit a more relaxed substrate specificity and can transfer other sugars like galactose or xylose. nih.gov
Glycosidases, conversely, catalyze the hydrolysis of glycosidic bonds. Enzymes that act on mannose-containing structures, such as β-mannosidases, have been characterized, but their specificity is typically directed towards β-D-mannopyranosides. nih.gov Some β-glucosidases also exhibit broad substrate specificity and can hydrolyze a variety of glycosides. nih.govresearchgate.net However, specific data on glycosyltransferases that utilize an activated form of L-mannofuranose as a donor or glycosidases that recognize and cleave β-L-mannofuranoside linkages are not well-documented in current research. The enzymatic synthesis of specific furanosides, such as those involving arabinofuranose, has been explored, but this does not directly translate to L-mannofuranose. nih.govnih.gov
Lectins are proteins that recognize and bind to specific carbohydrate structures, playing vital roles in cell-cell recognition, signaling, and immunity. unl.pt Mannose-binding lectins are a well-studied class of these proteins, known to interact with mannose residues on the surface of various pathogens. glycomatrix.com
Research into the binding specificity of these lectins has consistently shown a strong preference for D-mannose, often in its α-anomeric form. researchgate.netnih.gov The affinity of these interactions is typically in the low millimolar to micromolar range and is dependent on a precise network of hydrogen bonds between the protein's carbohydrate recognition domain (CRD) and the hydroxyl groups of the D-sugar. The specific spatial arrangement of these hydroxyls is critical for stable binding. unl.ptresearchgate.net Due to this high stereospecificity, it is generally understood that lectins specific for a D-sugar will not bind to its L-enantiomer. Consequently, there is no significant evidence in the literature to suggest that known mannose-binding lectins interact with this compound.
Metabolic pathways essential for pathogen survival are attractive targets for the development of new antimicrobial agents. The metabolism of D-mannose is crucial for many organisms, where it is converted to mannose-6-phosphate (B13060355) by hexokinase and then enters either glycolysis or pathways for glycan synthesis. nih.gov Disrupting D-mannose metabolism can be detrimental to cells, and this pathway has been investigated as a potential therapeutic target in cancer and for managing certain bacterial infections. nih.govresearchgate.net
In bacteria, pathways for the biosynthesis of L-sugars, such as L-rhamnose, are also essential for the construction of the cell wall and surface antigens. frontiersin.org These pathways often begin with a D-sugar precursor, such as glucose-1-phosphate, and involve a series of enzymatic steps. Because these L-sugar pathways are often unique to bacteria and absent in humans, they represent promising targets for novel antibiotics. However, these pathways are centered on the synthesis of L-sugars from other precursors, not the catabolism or direct utilization of free L-mannose. There is currently a lack of information on specific metabolic pathways that utilize this compound as a substrate and, therefore, no research into its direct investigation as a biochemical target.
Advanced Analytical Methodologies for Detection and Quantification of Beta L Mannofuranose
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation of individual components from a mixture. For carbohydrates such as beta-L-mannofuranose, which are polar and non-volatile, chemical modification is often a prerequisite for analysis by certain chromatographic methods.
Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net Since sugars like this compound are non-volatile due to their multiple polar hydroxyl (-OH) groups, they cannot be directly analyzed by GC. researchgate.netnih.gov Therefore, a crucial step known as derivatization is required to convert the sugar into a volatile and thermally stable compound. researchgate.netsigmaaldrich.com
The most common derivatization strategy for carbohydrates is silylation, which involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This process significantly reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, often in combination with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The reaction must be carefully optimized in terms of time, temperature, and reagent concentration to ensure complete derivatization. sigmaaldrich.com Other derivatization methods include alkylation and acylation, which also serve to cap the polar functional groups. researchgate.netsemanticscholar.org
| Derivatization Method | Common Reagents | Purpose | Reference |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | Replaces active hydrogens on -OH groups with a nonpolar TMS group, increasing volatility. | sigmaaldrich.commdpi.com |
| Alkylation (Esterification) | Alkyl halides (e.g., methyl iodide) | Protects active hydrogens and can be the first step for further derivatizations. | researchgate.netsemanticscholar.org |
| Acylation | Acyl chlorides, Chloroformates | Reduces polarity and improves chromatographic behavior. | researchgate.netsemanticscholar.org |
| Oxime Formation | O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) | Used for carbonyl groups, often followed by silylation of hydroxyl groups. | researchgate.net |
When GC is coupled with a mass spectrometer (MS), it becomes a highly effective two-dimensional analytical tool (GC-MS). nih.gov This hyphenated technique combines the superior separation capabilities of GC with the powerful identification and quantification abilities of MS. nih.govnih.gov As the derivatized this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). researchgate.net
The high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint." nih.govresearchgate.net For the trimethylsilyl derivative of mannofuranose, the mass spectrum will show characteristic fragment ions. For instance, studies on mannofuranose derivatives have shown the formation of a prominent [M-CH3]+ cation, which can show different intensities between anomers, aiding in their distinction. researchgate.net By comparing the obtained mass spectrum with established spectral libraries (e.g., NIST) or with the spectrum of a known standard, the compound can be identified with a high degree of confidence. pomics.com
For quantitative analysis, specific ions that are unique to the target analyte are monitored. nih.govmdpi.com The area of the chromatographic peak corresponding to these ions is proportional to the amount of the analyte in the sample. embrapa.br This allows for the precise quantification of this compound even in complex biological matrices like blood plasma. perlan.com.pl
Spectroscopic Detection in Complex Biological and Chemical Matrices
Spectroscopic techniques provide detailed structural information about molecules and are particularly useful for analyzing samples within their native environment, often without the need for extensive separation or derivatization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the non-destructive analysis and structural elucidation of organic molecules, including carbohydrates. researchgate.net It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the molecular structure, conformation, and dynamic properties of a compound. nih.govnih.gov
For this compound, NMR can confirm the five-membered furanose ring structure and the beta configuration at the anomeric carbon. The ¹H NMR spectrum provides information on the chemical environment of each proton. rsc.orgrsc.org Key parameters include:
Chemical Shifts (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.
Coupling Constants (J): The splitting of a signal due to the influence of neighboring nuclei, which provides information about the dihedral angles between protons and thus the conformation of the furanose ring. nih.govacs.org
The furanose ring is known to be flexible and can adopt various conformations, which can be studied using NMR data. nih.govnih.gov Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering complementary structural information. rsc.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, which is essential for the unambiguous assignment of all signals in the spectra of complex molecules like this compound. researchgate.netrsc.org
| NMR Technique | Type of Information Obtained | Application to this compound | Reference |
|---|---|---|---|
| ¹H NMR | Chemical environment of protons, proton-proton connectivity (through J-coupling). | Determination of anomeric configuration (α vs. β), ring conformation. | nih.govrsc.org |
| ¹³C NMR | Number of unique carbons, chemical environment of carbons. | Confirmation of the carbon skeleton and functional groups. | rsc.org |
| 2D COSY | Correlation between J-coupled protons. | Assigning proton signals within the furanose ring and side chain. | researchgate.netrsc.org |
| 2D HSQC | Correlation between protons and their directly attached carbons. | Assigning carbon signals based on known proton assignments. | researchgate.netrsc.org |
Integrated Analytical Approaches for Comprehensive Characterization
To obtain a complete understanding of the role and concentration of this compound in a biological system, a single analytical technique is often insufficient. Integrated approaches that combine multiple powerful methods are necessary for comprehensive characterization.
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.govnih.gov This requires analytical platforms that offer broad coverage of chemically diverse compounds. Hyphenated techniques like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to metabolomics research. nih.govnih.gov
The integration of GC-MS and LC-MS provides a more comprehensive view of the metabolome. nih.govsemanticscholar.org
GC-MS is ideal for the analysis of small, volatile, or semi-volatile metabolites (after derivatization), such as organic acids, amino acids, and sugars like this compound. nih.govnih.gov
LC-MS is better suited for analyzing larger, less volatile, and more polar compounds that are difficult to derivatize, including lipids, peptides, and nucleotides, without the need for derivatization. researchgate.netresearchgate.net
By applying both GC-MS and LC-MS to the same set of biological samples, researchers can cover a much wider range of metabolite classes. nih.gov This multi-platform approach is crucial in untargeted metabolomics, where the goal is to discover novel biomarkers or metabolic pathways affected in a particular state (e.g., disease). nih.govnih.gov Data from these different platforms can be integrated using advanced statistical and bioinformatic tools to build a holistic model of the metabolic system, where the precise role and fluctuations of metabolites like this compound can be understood in the broader biological context. nih.govshimadzu.com More advanced hyphenation, such as HPLC-DAD-MS-SPE-NMR, allows for the complete structural elucidation of unknown metabolites directly from complex mixtures. researchgate.net
Future Directions and Emerging Research Avenues for Beta L Mannofuranose
Development of Novel and Stereoselective Synthetic Pathways
The synthesis of L-mannose derivatives, particularly with a specific anomeric configuration like beta-L-mannofuranose, remains a significant challenge in carbohydrate chemistry. The primary obstacles lie in controlling stereoselectivity to produce the desired furanose ring structure over the more stable pyranose form and achieving the specific β-anomeric linkage.
Future strategies are likely to involve:
Catalyst Development : Designing new catalysts that can direct the cyclization of L-mannose towards the furanose form and selectively catalyze the formation of the β-anomer. This could include organocatalysts, transition metal complexes, or enzymatic catalysts.
Enzymatic Synthesis : Harnessing enzymes for the synthesis of this compound offers the potential for unparalleled stereoselectivity under mild reaction conditions. The discovery and engineering of novel glycosyltransferases or isomerases that can specifically produce this isomer are promising avenues. nih.gov
Flow Chemistry : Implementing continuous flow systems for synthesis could improve reaction efficiency, reduce reaction times, and allow for better control over reaction parameters, potentially favoring the formation of the kinetically controlled furanose product.
These advancements are crucial for producing sufficient quantities of this compound for further study and potential applications.
In-depth Studies of Conformational Dynamics and Energy Landscapes
Unlike the relatively rigid six-membered pyranose rings, five-membered furanose rings like this compound exhibit significant flexibility. nih.gov This conformational dynamism is critical to its biological function and interaction with other molecules. The furanose ring can adopt a variety of "envelope" (E) and "twist" (T) conformations, which exist in a dynamic equilibrium. rsc.org
The conformational behavior of furanosides is often described by a pseudorotational cycle, which maps the continuous transitions between different puckered forms. rsc.org The energy landscape of this cycle is not uniform; certain conformations are more stable than others due to factors like steric hindrance between substituents and electronic effects such as the anomeric effect. nih.govnih.gov For this compound, the specific arrangement of its hydroxyl groups dictates its preferred conformations in solution.
Future research in this area will focus on:
Advanced Computational Modeling : Utilizing molecular dynamics (MD) simulations and quantum mechanics (QM) calculations to create detailed energy maps of the pseudorotational pathway. nih.gov This will help predict the most stable conformers and the energy barriers between them.
High-Resolution NMR Spectroscopy : Employing advanced Nuclear Magnetic Resonance (NMR) techniques, such as measuring three-bond proton-proton coupling constants (³JHH), to experimentally validate computational models and determine the conformational populations in solution. nih.govacs.orgnih.gov
Solvent Effects : Investigating how different solvent environments influence the conformational equilibrium, which is crucial for understanding its behavior in biological systems.
A deeper understanding of these conformational dynamics is essential for explaining the molecule's reactivity and its ability to be recognized by enzymes and receptors.
| Parameter | Description | Relevance to this compound |
| Pseudorotation | The continuous puckering motion of the furanose ring through various envelope and twist conformations. | Describes the flexibility of the ring and the interconversion between different shapes. rsc.org |
| Envelope (E) Form | A conformation where four of the ring atoms are coplanar, and the fifth is out of the plane. | Represents specific low-energy points on the pseudorotational pathway. |
| Twist (T) Form | A conformation where two adjacent atoms are displaced in opposite directions from the plane of the other three. | Represents other key low-energy conformations in the dynamic equilibrium. rsc.org |
| Anomeric Effect | An electronic effect that stabilizes the conformation where an electronegative substituent at the anomeric carbon is in an axial position. | Influences the orientation of the anomeric hydroxyl group and contributes to conformational stability. nih.gov |
Elucidation of Specific Enzymatic Recognition and Catalytic Mechanisms
The biological roles of monosaccharides are intrinsically linked to their interactions with enzymes. The specific three-dimensional structure of a sugar, including its anomeric configuration and ring form, determines whether it can fit into the active site of an enzyme. While mannose metabolism is well-studied, research has predominantly focused on D-mannose in its pyranose form. wikipedia.org
The interactions of this compound with enzymes are largely unknown. Future research will need to identify and characterize enzymes that can specifically recognize and process this rare sugar. Key areas of exploration include:
Enzyme Screening : Searching for novel enzymes, such as epimerases, isomerases, kinases, or glycosidases, from diverse biological sources (e.g., bacteria, fungi, plants) that exhibit activity towards L-mannose or specifically its furanose form.
Structural Biology : Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of enzyme-substrate complexes. This would reveal the precise molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the specific recognition of this compound.
Kinetic and Mechanistic Studies : Performing detailed kinetic analyses to understand the efficiency and mechanism of enzymatic catalysis. For example, studies on D-mannose 2-epimerase have shown how the enzyme acts on the β-anomer of its substrate. nih.gov Similar studies are needed for enzymes acting on L-mannofuranose.
Understanding these enzymatic pathways is crucial, as it could reveal novel metabolic roles and provide tools for the chemoenzymatic synthesis of valuable L-carbohydrates. wikipedia.org
Advancements in Analytical Tools for Trace Analysis and Structural Assignment
A significant barrier to studying rare sugars like this compound is the difficulty in detecting and characterizing them, especially in complex biological mixtures where they may be present in trace amounts. nacalai.com The low abundance of furanose forms in solution, which exist in equilibrium with the more dominant pyranose forms, further complicates analysis. slu.semasterorganicchemistry.com
Future research must focus on enhancing analytical capabilities. Promising directions include:
High-Sensitivity Chromatography : Developing advanced liquid chromatography (LC) methods, such as those using specialized columns designed for sugar analysis, coupled with sensitive detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS), to separate and quantify trace amounts of L-mannofuranose isomers. nacalai.comresearchgate.net
Advanced NMR Spectroscopy : While NMR is a powerful tool for structural elucidation, the low concentration of furanoses makes standard 1D ¹H NMR challenging due to signal overlap with the more abundant pyranose forms. slu.se Future applications will rely on multi-dimensional NMR techniques (e.g., HSQC, HMBC) and potentially the use of ¹³C-labeled compounds to unambiguously assign all proton and carbon signals of this compound.
Chiral Separation Techniques : Developing robust methods for separating L- and D-enantiomers is critical. Chiral chromatography is a key technology that allows for the identification and quantification of specific enantiomers in a mixture. researchgate.net
These analytical advancements are essential for detecting this compound in natural sources and for quality control in synthetic preparations.
| Analytical Technique | Application for this compound | Future Advancement Needs |
| HPLC with Chiral Columns | Separation of L- and D-enantiomers and anomers (α/β). researchgate.net | Higher resolution columns for complex mixtures; improved sensitivity. |
| Mass Spectrometry (MS) | Accurate mass determination and fragmentation analysis for identification. | Development of ionization methods that preserve the furanose ring structure. |
| Nuclear Magnetic Resonance (NMR) | Definitive structural assignment, including anomeric configuration and ring conformation. slu.sechemicalbook.com | Higher field magnets and advanced pulse sequences to detect low-abundance isomers in equilibrium. |
| Capillary Electrophoresis (CE) | High-efficiency separation of charged derivatives of rare sugars. | Derivatization methods specific for furanose forms to enhance detection. |
Exploration of its Role in Undiscovered Biological Systems
While the biological functions of D-mannose are well-documented, particularly in protein glycosylation, the roles of L-mannose and its various isomers are poorly understood. wikipedia.org Rare sugars, in general, are an underexplored area of biology. nacalai.comnih.gov It is plausible that this compound plays specific roles in certain organisms or biological niches that have yet to be discovered.
Future research should investigate:
Metabolomic Screening : Conducting broad metabolomic surveys of diverse organisms, particularly from extreme environments or those with unique metabolic capabilities, to search for the natural presence of L-mannofuranose or its derivatives.
Functional Glycomics : Exploring whether L-mannofuranose can be incorporated into glycoconjugates (glycoproteins or glycolipids) in specific organisms. This would suggest roles in cell recognition, signaling, or structural integrity. lndcollege.co.in
Microbial Metabolism : Investigating whether certain microorganisms can utilize this compound as a carbon source or as a signaling molecule to regulate processes like biofilm formation or virulence, similar to how D-amino acids function in bacterial communities. nih.gov
Plant Biology : Some rare sugars are known to induce defense responses in plants. nih.gov Investigating whether this compound can act as an elicitor of plant immunity could open new avenues for sustainable agriculture.
The discovery of a natural biological role for this compound would be a significant breakthrough, potentially revealing new metabolic pathways and biological functions that have been overlooked by focusing solely on more common sugars.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
